molecular formula C6H15ClS B12693971 Triethylsulfonium chloride CAS No. 36552-72-4

Triethylsulfonium chloride

Katalognummer: B12693971
CAS-Nummer: 36552-72-4
Molekulargewicht: 154.70 g/mol
InChI-Schlüssel: KIGQJZSUXKXNOV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethylsulfonium chloride is an organic compound with the chemical formula (C₂H₅)₃SCl. It is a sulfonium salt where the sulfur atom is bonded to three ethyl groups and one chloride ion. This compound is known for its role in organic synthesis, particularly in the formation of sulfur ylides, which are useful intermediates in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triethylsulfonium chloride can be synthesized by the reaction of triethylsulfonium iodide with silver chloride. The reaction proceeds as follows:

(C2H5)3SI+AgCl(C2H5)3SCl+AgI(C₂H₅)₃SI + AgCl → (C₂H₅)₃SCl + AgI (C2​H5​)3​SI+AgCl→(C2​H5​)3​SCl+AgI

This method involves the use of silver chloride to replace the iodide ion with a chloride ion, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound can be produced by the direct alkylation of dimethyl sulfide with ethyl chloride in the presence of a strong base. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Triethylsulfonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: It can be reduced to form thiols or other sulfur-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

    Various Substituted Sulfonium Salts: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Triethylsulfonium chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of sulfur ylides, which are intermediates in the formation of epoxides and cyclopropanes.

    Catalysis: It serves as a catalyst in various organic reactions, including the Diels-Alder reaction.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug development.

    Material Science: It is employed in the preparation of ionic liquids and other advanced materials.

Wirkmechanismus

The mechanism of action of triethylsulfonium chloride involves the formation of sulfur ylides. These ylides act as nucleophiles and can react with electrophilic carbonyl compounds to form epoxides or cyclopropanes. The sulfur atom in the ylide stabilizes the negative charge, allowing for the formation of these cyclic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylsulfonium chloride: Similar structure but with three methyl groups instead of ethyl groups.

    Trimethylsulfoxonium chloride: Contains an additional oxygen atom bonded to the sulfur atom.

    Triethylsulfoxonium chloride: Similar to triethylsulfonium chloride but with an oxygen atom bonded to the sulfur atom.

Uniqueness

This compound is unique due to its ability to form stable sulfur ylides, which are valuable intermediates in organic synthesis. Its ethyl groups provide different steric and electronic properties compared to its methyl counterparts, making it suitable for specific reactions and applications.

Eigenschaften

CAS-Nummer

36552-72-4

Molekularformel

C6H15ClS

Molekulargewicht

154.70 g/mol

IUPAC-Name

triethylsulfanium;chloride

InChI

InChI=1S/C6H15S.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

KIGQJZSUXKXNOV-UHFFFAOYSA-M

Kanonische SMILES

CC[S+](CC)CC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.